

Head-to-Head Comparison: Pelabresib and INCB057643 in Myelofibrosis

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An Indirect Analysis of Two Investigational BET Inhibitors

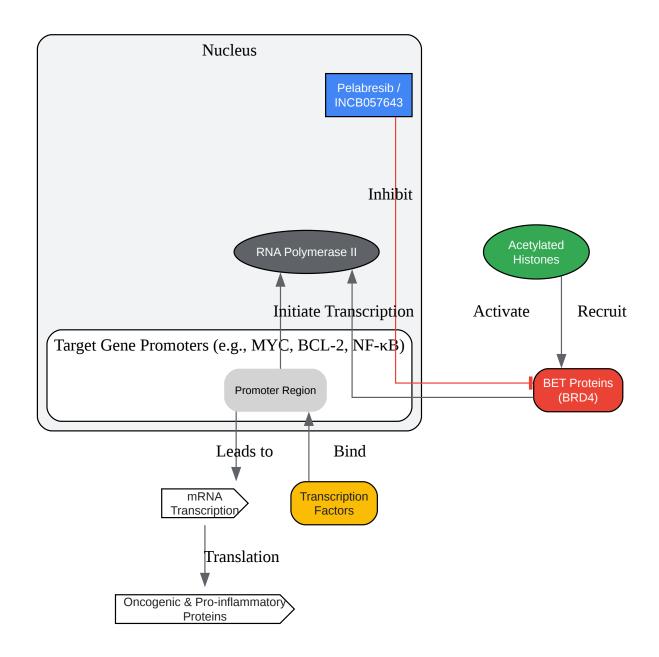
In the evolving landscape of myelofibrosis (MF) therapeutics, Bromodomain and Extra-Terminal domain (BET) inhibitors have emerged as a promising class of agents. This guide provides a comparative analysis of two investigational BET inhibitors: **Pelabresib** (CPI-0610) and INCB057643. As no direct head-to-head clinical trials have been conducted, this comparison is based on an indirect analysis of data from separate clinical studies.

The data for **Pelabresib** is primarily drawn from the Phase 3 MANIFEST-2 study in combination with ruxolitinib in JAK inhibitor-naïve patients. In contrast, the available data for INCB057643 comes from an earlier Phase 1 study, both as a monotherapy and in combination with ruxolitinib, in patients with relapsed or refractory MF. These differences in patient populations and trial phases are critical considerations when interpreting the comparative data presented herein.

Mechanism of Action: BET Inhibition

Pelabresib and INCB057643 share a common mechanism of action as inhibitors of BET proteins (BRD2, BRD3, BRD4, and BRDT)[1][2][3]. These proteins are epigenetic "readers" that play a crucial role in regulating the transcription of key oncogenes and pro-inflammatory cytokines, such as MYC, BCL-2, and NF-κB, which are implicated in the pathophysiology of myelofibrosis[1][2]. By binding to the bromodomains of BET proteins, these inhibitors disrupt the transcriptional machinery that drives the proliferation of malignant cells and the inflammatory state characteristic of myelofibrosis[1][2][3].





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Figure 1: Simplified signaling pathway of BET inhibition.

Efficacy Data

The following tables summarize the key efficacy endpoints from the respective clinical trials of **Pelabresib** and INCB057643. It is important to reiterate that these results are not from a direct



comparison and were obtained in different patient populations.

Table 1: Spleen Volume Reduction (SVR35)

| Drug Regimen | Trial | Patient Population | N | SVR35 at Week 24 |
|---------------------------------------|-------------------------|----------------------------|----------------|---------------------|
| Pelabresib + Ruxolitinib | MANIFEST-2 (Phase 3) | JAK inhibitor- naïve | 214 | 65.9% |
| Placebo + Ruxolitinib | MANIFEST-2 (Phase 3) | JAK inhibitor- naïve | 216 | 35.2% |
| INCB057643 Monotherapy (≥10 mg) | Phase 1 | Relapsed/Refract ory MF | 7 (evaluable) | 42.9% (3 of 7) |
| INCB057643 + Ruxolitinib | Phase 1 | Relapsed/Refract ory MF | 12 (evaluable) | 25.0% (3 of 12) |

SVR35: ≥35% reduction in spleen volume from baseline.

Table 2: Symptom Score Reduction (TSS50)

| Drug Regimen | Trial | Patient Population | N | TSS50 at Week 24 |
|---------------------------------------|-------------------------|----------------------------|----------------|---------------------|
| Pelabresib + Ruxolitinib | MANIFEST-2 (Phase 3) | JAK inhibitor- naïve | 214 | 52.3% |
| Placebo + Ruxolitinib | MANIFEST-2 (Phase 3) | JAK inhibitor- naïve | 216 | 46.3% |
| INCB057643 Monotherapy (≥10 mg) | Phase 1 | Relapsed/Refract ory MF | 7 (evaluable) | 71.4% (5 of 7) |
| INCB057643 + Ruxolitinib | Phase 1 | Relapsed/Refract ory MF | 11 (evaluable) | 54.5% (6 of 11) |



TSS50: ≥50% reduction in Total Symptom Score from baseline.

Safety and Tolerability

A summary of the most common treatment-emergent adverse events (TEAEs) is presented below.

Table 3: Common Treatment-Emergent Adverse Events (TEAEs)

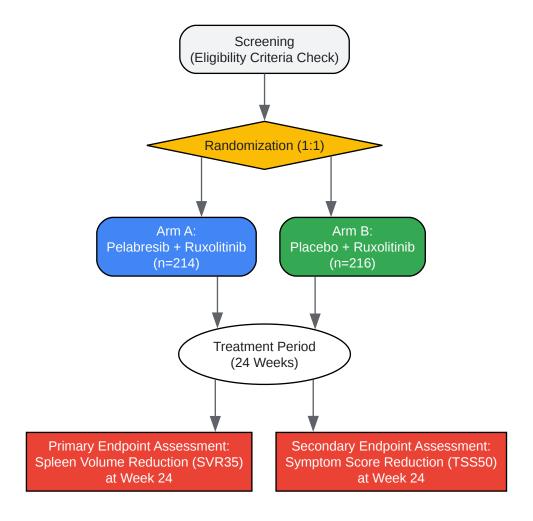
| Adverse Event | Pelabresib + Ruxolitinib (MANIFEST-2) | Placebo + Ruxolitinib (MANIFEST-2) | INCB057643 (Mono and Combo, Phase 1) |
|------------------|---|--|--|
| Thrombocytopenia | 32.1% (Grade ≥3: 9%) | 23.4% (Grade ≥3: 5.6%) | 46% (Grade ≥3: 26%) |
| Anemia | 43.9% (Grade ≥3: 23.1%) | 55.6% (Grade ≥3: 36.4%) | Grade ≥3: 20% |
| Diarrhea | 23.1% | 18.7% | Not Reported |

Experimental Protocols MANIFEST-2 (Phase 3) - Pelabresib

- Study Design: A global, randomized, double-blind, active-control study.
- Patient Population: JAK inhibitor treatment-naïve patients with primary MF, post-polycythemia vera MF, or post-essential thrombocythemia MF[4]. Eligible patients had a DIPSS score of intermediate-1 or higher, a spleen volume of ≥450 cm³, and a qualifying symptom score[5][6].
- Intervention: Patients were randomized 1:1 to receive either **Pelabresib** (125 mg orally once daily for 14 days followed by a 7-day break) in combination with ruxolitinib, or placebo in combination with ruxolitinib[4][5].
- Primary Endpoint: The proportion of patients achieving a ≥35% reduction in spleen volume from baseline at week 24[7].



 Key Secondary Endpoints: Absolute change in Total Symptom Score (TSS) and the proportion of patients with a ≥50% reduction in TSS (TSS50) at week 24[7].



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Figure 2: Experimental workflow of the MANIFEST-2 Phase 3 trial.

NCT04279847 (Phase 1) - INCB057643

- Study Design: An open-label, dose-escalation and dose-expansion study[8][9].
- Patient Population: Patients with relapsed or refractory myelofibrosis, essential thrombocythemia, myelodysplastic syndrome, or MDS/MPN overlap syndrome. The combination therapy arm included MF patients with a suboptimal response to ruxolitinib or who were JAK inhibitor-naïve[9].



- Intervention: INCB057643 was evaluated as monotherapy (dose escalation from 4 mg to 12 mg once daily) and in combination with ruxolitinib[8][9].
- Primary Endpoint: Safety and tolerability[8][9].
- Secondary Endpoints: Spleen volume response (SVR35) at week 24, symptom response (TSS50) at week 24, and anemia response[8][9][10].

Summary and Future Directions

This indirect comparison provides a preliminary overview of the clinical activity and safety profiles of **Pelabresib** and INCB057643 in myelofibrosis. **Pelabresib**, in combination with ruxolitinib, has demonstrated a significant improvement in spleen volume reduction in JAK inhibitor-naïve patients in a large Phase 3 trial. The data for INCB057643, from an earlier phase study in a more heavily pre-treated population, also shows signals of activity, both as a monotherapy and in combination with ruxolitinib, warranting further investigation.

It is crucial to emphasize that the differences in trial design, patient population, and study phase preclude any definitive conclusions about the relative efficacy and safety of these two agents. Head-to-head clinical trials would be necessary to directly compare these two BET inhibitors. The ongoing and future studies of these and other BET inhibitors will be important in defining their role in the treatment paradigm for myelofibrosis.

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